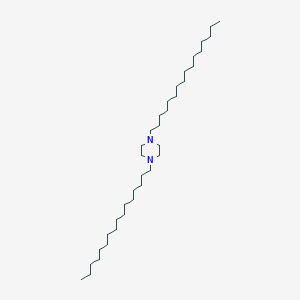

1,4-Dihexadecylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

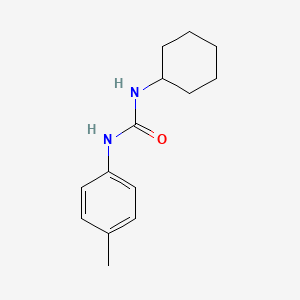

1,4-ジヘキサデシルピペラジンは、分子式C36H74N2を持つ有機化合物です。ピペラジンの誘導体であり、ピペラジン環の1位と4位に2つのヘキサデシル基が結合しているのが特徴です。

準備方法

1,4-ジヘキサデシルピペラジンの合成は、通常、特定の条件下でピペラジンとヘキサデシルハライドを反応させることで行われます。一般的な方法の1つは、ピペラジンが炭酸カリウムなどの塩基の存在下でヘキサデシルブロミドと反応する求核置換反応です。 この反応は通常、ジメチルホルムアミド(DMF)などの有機溶媒中で高温で行われ、目的の生成物を生成しやすくします .

工業生産方法では、同様の合成経路が採用される場合がありますが、大規模で行われ、収率と純度の高い最終生成物を得るために反応条件が最適化されます。 連続フローリアクターと高度な精製技術を使用することで、生産プロセスの効率性とスケーラビリティを向上させることができます .

化学反応の分析

1,4-ジヘキサデシルピペラジンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化することができます。

これらの反応で使用される一般的な試薬や条件には、有機溶媒(DMF、ジクロロメタンなど)、塩基(炭酸カリウム、水酸化ナトリウムなど)、触媒(水素化反応用のパラジウム炭素など)があります。 生成される主な生成物は、使用される特定の反応と条件によって異なります .

科学研究への応用

科学的研究の応用

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Research has explored its potential as a surfactant and emulsifying agent in biological systems.

Medicine: Preliminary studies suggest that derivatives of 1,4-Dihexadecylpiperazine may have antimicrobial and antiviral properties.

Industry: It is used in the formulation of specialty chemicals and materials, including lubricants, coatings, and adhesives.

作用機序

1,4-ジヘキサデシルピペラジンの作用機序は、主に生物膜とタンパク質との相互作用能力に関連しています。両親媒性の性質により、脂質二重層に挿入され、膜の流動性と透過性を変化させることができます。 これは、膜結合タンパク質や酵素の機能に影響を与え、さまざまな生物学的効果をもたらす可能性があります .

分子レベルでは、1,4-ジヘキサデシルピペラジンは、特定の受容体やイオンチャネルを標的とし、その活性を調節する可能性があります。 たとえば、GABA受容体と相互作用することが示されており、神経伝達とニューロンの活動を潜在的に影響を与える可能性があります .

類似の化合物との比較

1,4-ジヘキサデシルピペラジンは、次のような他の類似の化合物と比較することができます。

1,4-ジドデシルピペラジン: この化合物は、1,4-ジヘキサデシルピペラジンと比較して、アルキル鎖が短い(ドデシル基)。

1,4-ジテトラデシルピペラジン: テトラデシル基を持つこの化合物は、1,4-ジドデシルピペラジンと1,4-ジヘキサデシルピペラジンの間の中間的な鎖長と性質を持っています.

1,4-ジベンジルヒドリルピペラジン: この化合物は、アルキル鎖の代わりに芳香族基を含んでおり、化学的および物理的な特性が異なります.

類似化合物との比較

1,4-Dihexadecylpiperazine can be compared with other similar compounds, such as:

1,4-Didodecylpiperazine: This compound has shorter alkyl chains (dodecyl groups) compared to this compound.

1,4-Ditetradecylpiperazine: With tetradecyl groups, this compound has intermediate chain length and properties between 1,4-Didodecylpiperazine and this compound.

1,4-Dibenzhydrylpiperazine: This compound contains aromatic groups instead of alkyl chains, leading to distinct chemical and physical properties.

特性

CAS番号 |

82394-24-9 |

|---|---|

分子式 |

C36H74N2 |

分子量 |

535.0 g/mol |

IUPAC名 |

1,4-dihexadecylpiperazine |

InChI |

InChI=1S/C36H74N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35-38(36-34-37)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |

InChIキー |

FZDJATJEILMLBW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCN1CCN(CC1)CCCCCCCCCCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate](/img/structure/B11962932.png)

![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962939.png)

![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11962948.png)

![1-[2-(1-Adamantyl)ethyl]adamantane](/img/structure/B11962961.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962979.png)

![4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11962983.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11962995.png)